molecular formula C16H22N2O3S B5160202 isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

Cat. No. B5160202
M. Wt: 322.4 g/mol
InChI Key: QWBFXQKAMBGEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate, also known as IKK16, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

Isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate inhibits the activity of IKKβ by binding to its ATP-binding site, which prevents the phosphorylation of IκBα, a protein that inhibits the activation of NF-κB. This leads to the inhibition of NF-κB signaling, which can reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate.

Advantages and Limitations for Lab Experiments

One advantage of using isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate in lab experiments is its specificity for IKKβ, which allows for the selective inhibition of NF-κB signaling. However, one limitation is that it may not be effective in all types of cancer or inflammation, and more research is needed to determine its optimal use.

Future Directions

There are several future directions for the research of isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate, including:
1. Studying its efficacy in combination with other therapeutic agents for cancer and inflammation.
2. Investigating its potential use in autoimmune disorders.
3. Developing more potent and selective inhibitors of IKKβ.
4. Studying its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
In conclusion, isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound that has shown potential as a therapeutic agent in various diseases. Its specificity for IKKβ and inhibition of NF-κB signaling make it an attractive target for further research. However, more studies are needed to fully understand its biochemical and physiological effects and determine its optimal use in different diseases.

Synthesis Methods

The synthesis of isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate involves a multi-step process that begins with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with isobutyl bromide to form isobutyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then reacted with 2-chloro-4,5-dimethylthiophene-3-carboxylic acid to form isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate.

Scientific Research Applications

Isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of IKKβ, a protein kinase that plays a key role in the regulation of the NF-κB pathway, which is involved in inflammation and cancer. isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

2-methylpropyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-12(16(20)21-7-9(2)3)18-8-17-14-13(15(18)19)10(4)11(5)22-14/h8-9,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBFXQKAMBGEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC(C)C)N1C=NC2=C(C1=O)C(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate

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